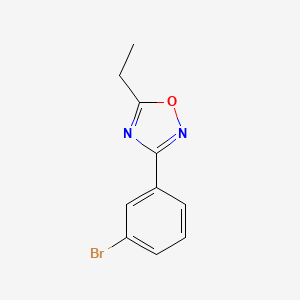

3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPLXDKBWCYAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674940 | |

| Record name | 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911049-01-9 | |

| Record name | 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Diffraction Based Structural Elucidation Research of 3 3 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy serves as a cornerstone technique for mapping the carbon and proton framework of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole.

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum is anticipated to show distinct signals corresponding to the ethyl group and the 3-bromophenyl substituent.

The ethyl group at the 5-position of the oxadiazole ring is expected to produce two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons to the two adjacent methylene protons, both with a typical coupling constant (J) of approximately 7.0-7.5 Hz.

The 3-bromophenyl group presents a more complex pattern in the aromatic region of the spectrum. Due to the meta-substitution, four distinct signals are expected for the aromatic protons. The proton at the C2 position (between the oxadiazole and bromine substituents) is predicted to appear as a singlet or a finely split triplet. The proton at the C6 position would likely be a doublet of doublets, coupling to its ortho and meta neighbors. The protons at C4 and C5 are also expected to produce complex multiplets, likely a triplet and a doublet of doublets, respectively, in the typical aromatic chemical shift range.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants This interactive table summarizes the expected proton NMR assignments for this compound.

| Protons | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.3 |

| Ethyl -CH₂ | ~3.0 | Quartet (q) | ~7.3 |

| Aromatic H-4 | ~7.4 | Triplet (t) | ~7.9 |

| Aromatic H-5 | ~7.7 | Doublet of Doublets (dd) | ~7.9, 1.5 |

| Aromatic H-6 | ~8.0 | Doublet of Doublets (dd) | ~7.9, 1.5 |

The ¹³C NMR spectrum is expected to reveal ten distinct signals, corresponding to each unique carbon atom in the asymmetric structure of this compound. The carbons of the oxadiazole ring (C3 and C5) are the most deshielded, with predicted chemical shifts appearing significantly downfield, typically in the range of 165-178 ppm. scispace.comresearchgate.net

The six carbons of the 3-bromophenyl ring are expected to resonate in the aromatic region (120-135 ppm). The carbon atom directly bonded to the bromine (C3') would be identifiable by its distinct chemical shift around 123 ppm. The ethyl group carbons will appear in the aliphatic region, with the methyl carbon (-CH₃) resonating at approximately 10-15 ppm and the methylene carbon (-CH₂) at around 20-30 ppm.

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to unambiguously assign these resonances by correlating the proton signals with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments This interactive table outlines the expected carbon-13 NMR assignments.

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Ethyl -C H₃ | 10 - 15 |

| Ethyl -C H₂ | 20 - 30 |

| Aromatic C -Br | ~123 |

| Aromatic CH (4 carbons) | 125 - 135 |

| Aromatic C -Oxadiazole | ~127 |

| Oxadiazole C5 | ~168 |

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands confirming its structure. journalspub.comscielo.br The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic ethyl group would show C-H stretching bands just below 3000 cm⁻¹.

The heterocyclic 1,2,4-oxadiazole (B8745197) ring is characterized by a C=N stretching vibration, typically observed around 1610-1620 cm⁻¹. scielo.br Additionally, characteristic stretching vibrations for the C-O-N system of the oxadiazole ring are expected in the fingerprint region, generally between 1000 and 1200 cm⁻¹. A weak but sharp band corresponding to the C-Br stretch is anticipated at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands This interactive table lists the principal infrared absorption bands expected for the compound.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Oxadiazole C=N | Stretch | 1610 - 1620 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Oxadiazole C-O-N | Stretch | 1000 - 1200 |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the precise molecular mass and to study the fragmentation patterns of the molecule, which provides further structural confirmation. The molecular formula of the compound is C₁₀H₉BrN₂O. scbt.com

The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, which results in two prominent peaks of almost equal intensity at m/z values separated by two mass units (M⁺ and M+2⁺). nih.gov

The fragmentation of 1,2,4-oxadiazoles under electron impact typically involves cleavage of the heterocyclic ring. researchgate.net A primary fragmentation pathway is the cleavage of the N2-C3 and O1-C5 bonds, which can lead to the formation of a bromobenzonitrile radical cation and other fragments. Other plausible fragmentations include the loss of the ethyl group ([M-29]⁺) and the formation of the bromophenyl cation ([C₆H₄Br]⁺).

Table 4: Predicted Mass Spectrometry Data This interactive table shows the expected molecular ion and major fragments.

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₀H₉⁷⁹BrN₂O]⁺ | ~252 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₀H₉⁸¹BrN₂O]⁺ | ~254 | Molecular ion with ⁸¹Br |

| [M-C₂H₅]⁺ | [C₈H₄BrN₂O]⁺ | ~223/225 | Loss of the ethyl group |

| [C₇H₄BrN]⁺ | [C₇H₄BrN]⁺ | ~181/183 | Bromobenzonitrile fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The structure of this compound contains a conjugated system composed of the bromophenyl ring and the 1,2,4-oxadiazole ring. This conjugation is expected to give rise to strong absorption bands in the ultraviolet region of the spectrum, primarily due to π → π* electronic transitions. journalspub.comwordpress.com While the oxadiazole ring itself does not show strong absorption, its conjugation with the phenyl ring leads to distinct absorption bands. wordpress.com The maximum absorption wavelength (λmax) is anticipated to be in the range of 250-300 nm, which is characteristic of such aromatic-heterocyclic systems.

Table 5: Predicted UV-Visible Spectroscopy Data This table summarizes the expected electronic transition and absorption maximum.

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|

X-ray Crystallography for Three-Dimensional Molecular Architecture and Packing

The molecular structure of this compound is constituted by a central 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at the C3 position and an ethyl group at the C5 position. Studies on similar 3-aryl-1,2,4-oxadiazole systems have consistently shown that the 1,2,4-oxadiazole ring is essentially planar. It is anticipated that the 3-bromophenyl ring would be nearly coplanar with the attached oxadiazole ring. The degree of planarity is influenced by steric hindrance from the substituents and by crystal packing forces. For instance, in the related compound N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, the p-bromophenyl group is very nearly coplanar with the 1,2,4-oxadiazole ring. researchgate.net A slight torsion angle between the phenyl and oxadiazole rings is expected, arising from the minimization of steric strain.

The ethyl group at the C5 position will adopt a staggered conformation to minimize torsional strain. The bond lengths and angles within the 1,2,4-oxadiazole and phenyl rings are expected to be within the normal ranges for such heterocyclic and aromatic systems.

The packing of this compound molecules in the solid state would be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···N and C-H···O hydrogen bonds. The presence of the bromine atom is significant as it can participate in halogen bonding, a directional noncovalent interaction between a halogen atom and a Lewis base, which can play a crucial role in directing the crystal packing.

Based on observations of analogous 1,2,4-oxadiazole derivatives, it is plausible that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. researchgate.net

While awaiting experimental determination, a hypothetical set of crystallographic parameters for this compound can be proposed based on known structures. The following tables present inferred data based on the analysis of structurally similar compounds.

Table 1: Postulated Crystal Data and Structure Refinement Details for this compound

| Parameter | Inferred Value |

| Empirical formula | C₁₀H₉BrN₂O |

| Formula weight | 253.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~13-15 |

| b (Å) | ~5-7 |

| c (Å) | ~10-12 |

| β (°) | ~95-105 |

| Volume (ų) | ~1000-1200 |

| Z | 4 |

| Density (calculated) (Mg/m³) | ~1.6-1.7 |

Table 2: Anticipated Bond Lengths for this compound

| Bond | Expected Length (Å) |

| Br-C(aromatic) | ~1.90 |

| C-C(phenyl) | ~1.39 |

| C(phenyl)-C(oxadiazole) | ~1.48 |

| C=N(oxadiazole) | ~1.33 |

| C-N(oxadiazole) | ~1.38 |

| O-N(oxadiazole) | ~1.42 |

| O-C(oxadiazole) | ~1.35 |

| C(oxadiazole)-C(ethyl) | ~1.50 |

| C-C(ethyl) | ~1.53 |

Table 3: Predicted Bond Angles for this compound

| Angle | Expected Value (°) |

| C-C-C (phenyl) | ~120 |

| C(phenyl)-C(oxadiazole)-N | ~122 |

| N-C(oxadiazole)-O | ~108 |

| C-N(oxadiazole)-O | ~105 |

| N-O-C(oxadiazole) | ~110 |

| O-C(oxadiazole)-N | ~109 |

| C(oxadiazole)-C(ethyl)-C | ~112 |

It must be reiterated that the data presented in these tables are predictive and based on the crystallographic analysis of analogous compounds. A definitive structural elucidation for this compound can only be achieved through experimental single-crystal X-ray diffraction analysis. Such a study would provide the precise atomic coordinates and allow for a detailed analysis of the supramolecular architecture, confirming the nature and extent of the intermolecular forces that govern its solid-state structure.

Mechanistic Investigations and Reactivity Studies of 3 3 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole

Electronic Structure and Aromaticity Perturbations of the 1,2,4-Oxadiazole (B8745197) Core

The 1,2,4-oxadiazole ring is characterized by its planar, conjugated system containing one oxygen and two nitrogen atoms. However, it is considered to be one of the least aromatic among the five-membered heterocyclic systems. researchgate.net This reduced aromaticity contributes to the susceptibility of the O-N bond to cleavage and the tendency of the ring to undergo various rearrangements into more stable heterocyclic systems. osi.lvresearchgate.net The nitrogen and carbon atoms within the ring exhibit both nucleophilic and electrophilic characteristics, and the ring as a whole acts as an electron-withdrawing group, which can enhance the reactivity of its substituents. researchgate.net

Computational studies on similar 1,2,4-oxadiazole derivatives have provided insights into their electronic structure. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the carbon atom connected to a nitramide (B1216842) group, making it a probable site for nucleophilic attack. energetic-materials.org.cn

Table 1: General Electronic Properties of the 1,2,4-Oxadiazole Ring

| Property | Description | Reference |

| Aromaticity | Low compared to other five-membered heterocycles | researchgate.net |

| O-N Bond | Weak and susceptible to cleavage | osi.lvresearchgate.net |

| Ring Character | Electron-withdrawing | researchgate.net |

| Reactivity | Prone to rearrangements | osi.lvresearchgate.net |

Intramolecular Rearrangement Reactions and Their Underlying Mechanisms

The low aromaticity and the weak O-N bond of the 1,2,4-oxadiazole ring make it prone to various intramolecular rearrangement reactions, which can be induced thermally or photochemically. osi.lvresearchgate.net

Thermal Rearrangements (e.g., Boulton-Katritzky Rearrangement, Migration-Nucleophilic Attack-Cyclization)

One of the most significant thermal rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement . This reaction involves an internal nucleophilic substitution where a nucleophilic atom (Z) in a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. For 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, a Boulton-Katritzky rearrangement would require the introduction of a suitable side chain on the 3-bromophenyl group. Studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown their instability in the presence of acids and bases, leading to rearrangement into spiropyrazolinium compounds. nih.gov

Another potential thermal pathway is the Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism. This type of rearrangement is often discussed in the context of competitive photoinduced rearrangements but can also have thermal components. nih.gov

Photochemical Rearrangements

1,2,4-oxadiazoles can undergo a variety of photochemical rearrangements depending on the substituents and reaction conditions. chim.it These rearrangements often proceed through the cleavage of the weak O-N bond upon photoexcitation. rsc.org

For 3-amino-1,2,4-oxadiazoles, several competitive photoinduced rearrangement pathways have been identified through DFT calculations and spectroscopic studies: nih.gov

Ring Contraction-Ring Expansion (RCRE): This pathway can lead to the formation of 1,3,4-oxadiazoles.

Internal-Cyclization Isomerization (ICI): This can result in the formation of a regioisomeric 1,2,4-oxadiazole.

Migration-Nucleophilic Attack-Cyclization (MNAC): This is another possible rearrangement route.

The specific pathway taken depends on the nature of the substituents. For instance, the irradiation of 3-acylamino-5-phenyl-1,2,4-oxadiazole leads to photolysis of the O-N bond. rsc.org In the case of this compound, irradiation could potentially lead to homolytic cleavage of the O-N bond, followed by a series of radical reactions or rearrangements. The presence of the aryl group at C3 suggests that pathways involving this substituent are possible.

Nucleophilic and Electrophilic Reactivity Profiles of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses both nucleophilic and electrophilic centers. chim.it

Nucleophilic Character: The N4 atom has a pyridine-like character and is considered the primary nucleophilic center.

Electrophilic Character: The C3 and C5 carbon atoms are electrophilic and susceptible to nucleophilic attack. The electrophilicity of these positions is enhanced by the presence of electron-withdrawing substituents.

In this compound, the C5 position is expected to be a primary site for nucleophilic attack. This can lead to an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) type rearrangement. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with nucleophiles can proceed via attack at the C5 position. chim.it

Electrophilic substitution on the 1,2,4-oxadiazole ring itself is generally difficult due to the electron-withdrawing nature of the heteroatoms. However, electrophilic attack can occur on the substituents. For this compound, electrophilic substitution would be expected to occur on the 3-bromophenyl ring, with the position of substitution directed by the bromine and the oxadiazolyl group.

Hydrolytic Stability and Enzymatic Degradation Pathways of 1,2,4-Oxadiazole Derivatives

The hydrolytic stability of the 1,2,4-oxadiazole ring is a key feature that makes it a valuable bioisostere for esters and amides. nih.gov However, the stability is pH-dependent. A study on the 1,2,4-oxadiazole derivative BMS-708163 showed that it has maximum stability in the pH range of 3-5. nih.gov

At low pH: The N4 atom of the 1,2,4-oxadiazole ring can be protonated. This is followed by a nucleophilic attack on the activated methine carbon, leading to ring opening and the formation of an aryl nitrile degradation product. nih.gov

At high pH: Nucleophilic attack occurs on the methine carbon, generating an anion at N4. Subsequent protonation facilitates ring opening. nih.gov

The hydrolytic activity of azole nitramide compounds has been ranked, with 3-substituted-1,2,4-oxadiazoles being more stable than 5-substituted-1,2,4-oxadiazoles. energetic-materials.org.cn This suggests that this compound would exhibit reasonable stability under physiological conditions, particularly in slightly acidic environments.

There is currently a lack of specific information in the searched literature regarding the enzymatic degradation pathways of this compound. However, the general stability of the 1,2,4-oxadiazole ring to hydrolysis suggests a degree of resistance to enzymatic cleavage by hydrolases that would typically target ester or amide bonds.

Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of reactions involving the 1,2,4-oxadiazole ring is largely dictated by the inherent electronic properties of the ring. As mentioned, nucleophilic attack generally occurs at the C5 position. In reactions such as the ANRORC rearrangement of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine, the regioselectivity depends on which of the two nucleophilic nitrogen atoms of the hydrazine (B178648) is involved in the initial attack. chim.it

For this compound, reactions involving the substituents would also exhibit regioselectivity. For instance, electrophilic substitution on the 3-bromophenyl ring will be directed to specific positions based on the combined directing effects of the bromine atom and the oxadiazolyl group.

Stereoselectivity in reactions involving 1,2,4-oxadiazoles has been demonstrated in the synthesis of monoterpene-based derivatives. For example, stereoselective dihydroxylation of such compounds has been achieved with high stereospecificity. nih.gov While there is no specific information on stereoselective reactions of this compound, the principles of stereochemistry would apply to any reactions that create new chiral centers.

Computational Chemistry and Theoretical Investigations of 3 3 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are foundational tools in the computational study of heterocyclic compounds like 1,2,4-oxadiazoles. These methods provide deep insights into the electronic structure and reactivity of molecules. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying organic molecules.

For various 1,3,4-oxadiazole (B1194373) derivatives, which share some electronic characteristics with their 1,2,4-isomers, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to investigate their quantum chemical properties. mdpi.com Such studies are crucial for understanding the molecule's behavior in chemical reactions and its potential for applications in materials science and medicinal chemistry.

DFT studies are instrumental in determining the electronic properties of oxadiazole derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

For a series of 1,3,4-oxadiazole derivatives, DFT calculations have revealed how different substituents on the phenyl rings influence the HOMO and LUMO energy levels. mdpi.com For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. The molecular electrostatic potential (MEP) maps generated from these calculations also provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Oxadiazole Derivatives

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-oxadiazole | -6.8 | -1.5 | 5.3 |

| 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole | -7.2 | -2.1 | 5.1 |

Note: The data in this table is illustrative and based on general trends observed for substituted oxadiazoles, not specific experimental values for the listed compounds.

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, several synthetic routes have been established, and DFT calculations can be used to map the reaction pathways and characterize the transition states. researchgate.netresearchgate.netorganic-chemistry.orgchim.it

One common method for synthesizing 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. chim.it DFT can model this intramolecular cyclodehydration reaction, identifying the transition state structure and calculating the activation energy. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. Studies on related heterocyclic rearrangements, such as the thermal rearrangement of 3-acylamino-5-methylisoxazoles, have utilized DFT to show that a Boulton-Katritzky rearrangement to a 1,2,4-oxadiazole (B8745197) intermediate is a highly favored process.

Furthermore, computational studies can explore alternative synthetic strategies, such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. organic-chemistry.org By comparing the activation barriers of different pathways, chemists can make informed decisions about the most efficient synthetic route.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational landscapes and intermolecular interactions. For drug discovery applications, MD simulations are frequently used to investigate the binding of small molecules like 1,2,4-oxadiazole derivatives to biological targets.

In studies of 1,2,4-oxadiazole-based inhibitors of enzymes such as EGFR (Epidermal Growth Factor Receptor), MD simulations have been employed to assess the stability of the ligand-protein complex. researchgate.net These simulations can reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often monitored to evaluate the stability of the binding pose.

In Silico Prediction of Reactivity, Selectivity, and Reaction Kinetics

In silico methods are increasingly used to predict the reactivity, selectivity, and kinetics of chemical reactions, thereby accelerating the discovery and development of new chemical entities. For 1,2,4-oxadiazoles, computational models can predict various properties that influence their chemical behavior.

The reactivity of the 1,2,4-oxadiazole ring itself has been computationally explored. The nitrogen atom at the 4-position is generally nucleophilic, while the carbon atoms at the 3- and 5-positions are electrophilic. chim.it The weak O-N bond can be susceptible to cleavage under certain conditions, leading to ring-opening or rearrangement reactions. DFT calculations can quantify these properties and predict the most likely sites for chemical attack.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These parameters can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the electronic structure of a series of compounds with their observed reactivity or biological activity. nih.gov

Machine Learning and Artificial Intelligence Applications in Oxadiazole Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired characteristics. nih.govprinceton.edu In the context of oxadiazole research, ML models can be trained on datasets of known compounds to predict properties such as solubility, toxicity, and biological activity.

For instance, ML models using molecular fingerprints as descriptors have been successfully applied to predict the photophysical properties of benzothiadiazole derivatives, a class of heterocyclic compounds with applications in organic electronics. nih.gov Similar approaches could be used to predict the properties of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole and other novel oxadiazole derivatives. These predictive models can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates.

Furthermore, generative ML models can be used to design new oxadiazole derivatives with optimized properties. By learning the underlying patterns in the chemical space of known oxadiazoles, these models can propose novel structures that are likely to possess high activity for a specific target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-diphenyl-1,3,4-oxadiazole |

| 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |

| 2-(4-aminophenyl)-5-phenyl-1,3,4-oxadiazole |

Structure Activity Relationship Sar Studies and Advanced Applications Research of 3 3 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole Analogs

Advanced Materials Science Applications of 1,2,4-Oxadiazole (B8745197) Scaffolds

Integration into Polymer Systems and Functional Material Architectures

The integration of robust heterocyclic moieties into polymer structures is a cornerstone of modern materials science, aimed at developing materials with superior thermal, mechanical, and optoelectronic properties. While specific research on the polymerization of 3-(3-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is not extensively detailed in the public domain, its molecular architecture provides a strong basis for its potential use as a monomer or functional additive in high-performance polymers. The inherent characteristics of the 1,2,4-oxadiazole ring, combined with the specific substituents of this compound, suggest its suitability for creating advanced functional materials.

The 1,2,4-oxadiazole heterocycle is recognized for its exceptional thermal and chemical stability, as well as its distinct electronic properties. researchgate.net These rings are electron-deficient in nature, which makes them valuable components in materials designed for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Polymers incorporating these rings can function as electron-transporting or hole-blocking layers, contributing to enhanced device efficiency and longevity. cambridge.org

Potential Polymerization Pathways and Architectures

The molecular structure of this compound allows for its incorporation into polymer systems through several established synthetic strategies:

Main-Chain Integration via Cross-Coupling: The bromine atom on the phenyl ring serves as a highly versatile reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling). This allows the molecule to be used as a monomer in step-growth polycondensation reactions. By reacting it with a bifunctional comonomer (e.g., a diboronic acid), it can be integrated directly into the main chain of a π-conjugated polymer. researchgate.net This approach is fundamental for creating materials with tailored electronic and photophysical properties. The inclusion of the rigid oxadiazole ring in the polymer backbone would be expected to enhance thermal stability and influence the polymer's conformation.

Pendant Group Functionalization: The compound could be incorporated as a pendant group attached to a flexible polymer backbone, such as a polymethacrylate (B1205211) or polystyrene. cambridge.org This involves first modifying the this compound molecule to introduce a polymerizable group (like a vinyl or styrenic moiety), often by leveraging the bromine atom as a synthetic handle. The resulting functional monomer can then be copolymerized with other standard monomers. Grafting the oxadiazole unit as a side chain allows for the modification of a base polymer's properties, such as increasing its glass transition temperature (Tg), tuning its refractive index, and imparting specific electronic characteristics without drastically altering the processability of the parent polymer. nycu.edu.tw

Influence of Substituents on Material Properties

The specific substituents on the 1,2,4-oxadiazole core—the 3-(3-bromophenyl) and 5-ethyl groups—are predicted to have distinct and advantageous effects on the final polymer's properties:

3-(3-Bromophenyl) Group:

Electronic Tuning: The halogen atom can modulate the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels through inductive effects. This is a critical factor for optimizing charge injection and transport in electronic devices.

Flame Retardancy: Brominated compounds are well-known flame retardants. Their incorporation into a polymer matrix can significantly enhance the material's resistance to combustion.

Increased Refractive Index: The presence of a heavy atom like bromine typically increases the refractive index of a polymer, a desirable property for applications in optical materials and coatings.

Morphological Control: Halogen atoms can participate in non-covalent interactions known as halogen bonding, which can influence polymer chain packing and the morphology of thin films. rsc.org

5-Ethyl Group:

Solubility and Processability: A significant challenge with polymers containing rigid heterocyclic rings is their often poor solubility in common organic solvents, making them difficult to process. The flexible ethyl group would disrupt chain packing and improve polymer-solvent interactions, thereby enhancing solubility and allowing for solution-based processing techniques like spin-coating. cambridge.org

The combination of these features makes this compound a promising building block for multifunctional polymers. These materials could be architecturally designed as soluble, heat-resistant polymers for optoelectronic applications or as functional additives to enhance the properties of commodity plastics.

Interactive Data Table: Potential Polymer Systems Incorporating this compound

| Polymer Architecture | Role of Oxadiazole Unit | Key Functional Groups Utilized | Predicted Polymer Properties | Potential Applications |

| Main-Chain Conjugated Polymer | Core structural unit in the backbone | 3-Bromophenyl group (for cross-coupling) | High thermal stability, defined electronic bandgap, potential for solid-state luminescence. researchgate.netcambridge.org | Electron transport layers in OLEDs, Active layer in organic photovoltaics (OPVs). researchgate.net |

| Pendant Group on Polymethacrylate | Functional side-chain | Bromine atom (as a handle for modification) | Increased glass transition temperature (Tg), enhanced solubility, modified refractive index. nycu.edu.tw | High-performance optical films, dielectric materials, gas separation membranes. |

| Polymer Blend Additive | Functional filler | Entire molecule | Improved flame retardancy, modified dielectric constant. | Engineering thermoplastics, advanced coatings, electronic encapsulants. |

常见问题

Basic Research Question

- ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 2.5–2.7 ppm). Aromatic protons from the bromophenyl ring resonate as multiplets (δ 7.3–8.1 ppm) .

- ¹³C NMR : The oxadiazole carbons appear at δ 165–175 ppm; the quaternary carbon bonded to bromine is deshielded (δ 125–130 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 267.01 (C₁₀H₁₀BrN₂O⁺) confirms the molecular formula .

How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom at the meta position enables Suzuki-Miyaura coupling with aryl boronic acids, facilitating derivatization. Key considerations:

- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 12 hr) achieves >80% coupling efficiency.

- Steric Effects : The meta position reduces steric hindrance compared to ortho substitution, improving reaction kinetics .

- Byproducts : Debromination (<5%) may occur under high temperatures; monitor via TLC or LC-MS .

What computational methods are used to predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking Studies : Molecular docking with enzymes like GSK-3β (PDB: 1Q3W) reveals hydrophobic interactions between the bromophenyl group and the enzyme’s active site (binding energy: −8.2 kcal/mol) .

- QSAR Models : Hammett constants (σ ≈ 0.39 for meta-Br) correlate with inhibitory potency (IC₅₀) in kinase assays. The ethyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM in kinase inhibition) may arise from:

- Purity Differences : Commercial samples vary in purity (95–97%); recrystallize in ethanol/water for ≥99% purity .

- Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter competitive inhibition kinetics .

- Structural Isomers : Trace impurities from incomplete cyclization (e.g., open-chain intermediates) can skew results .

What strategies mitigate degradation of this compound during long-term storage?

Basic Research Question

- Storage Conditions : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis.

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.

- Purity Monitoring : Conduct HPLC-UV (λ = 254 nm) every 6 months; degradation products elute earlier (tᴿ ≈ 4.2 min vs. 6.5 min for intact compound) .

How does the compound’s electronic structure affect its fluorescence properties?

Advanced Research Question

The bromine atom’s electron-withdrawing effect reduces fluorescence quantum yield (Φ ≈ 0.15 vs. Φ ≈ 0.45 for non-halogenated analogs). Key factors:

- Conjugation : The oxadiazole ring’s electron-deficient nature quenches emission via intersystem crossing.

- Solvent Effects : In DMSO, λₑₘ shifts to 420 nm (vs. 405 nm in CHCl₃) due to polarity-dependent stabilization of excited states .

What are the safety protocols for handling this compound in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。